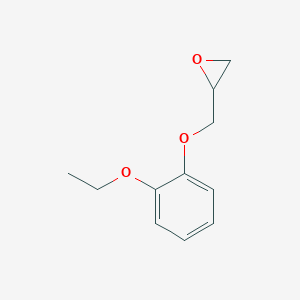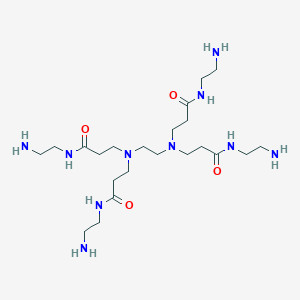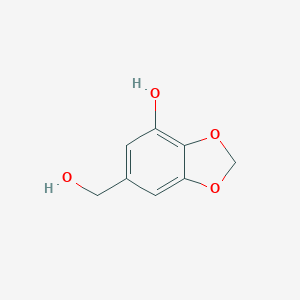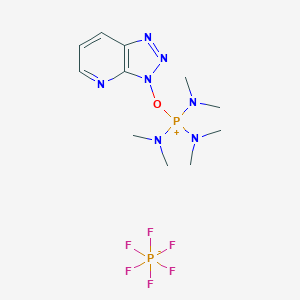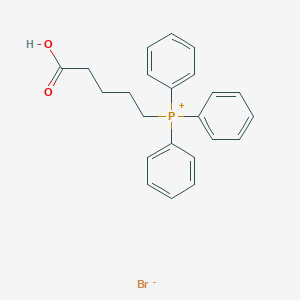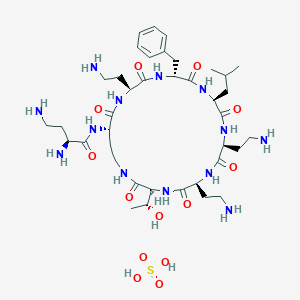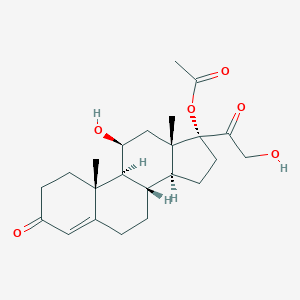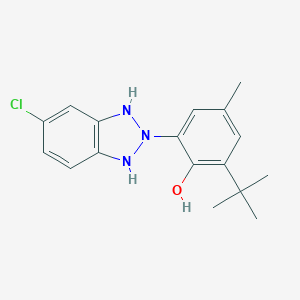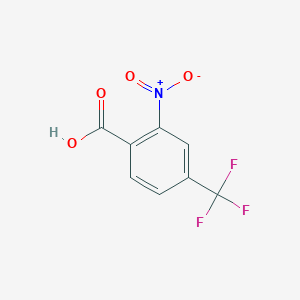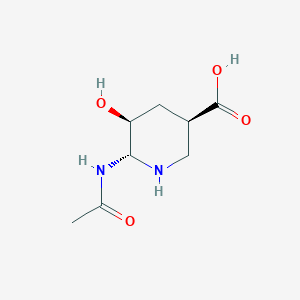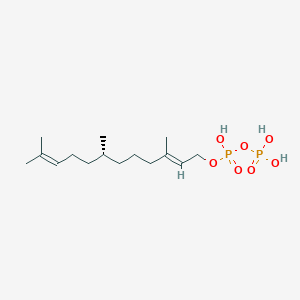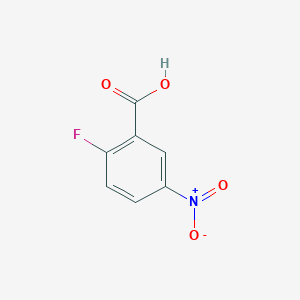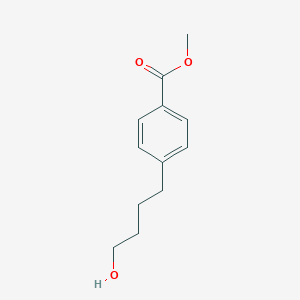![molecular formula C11H10N2O5 B142293 {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid CAS No. 150013-03-9](/img/structure/B142293.png)
{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as N-(4-nitrophenyl)-3-(2-oxo-2-propen-1-yl)glycine and is a derivative of glycine.
作用机制
The mechanism of action of {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid involves its ability to form covalent bonds with specific amino acid residues in proteins and enzymes. This interaction leads to a change in the fluorescence properties of the compound, which can be detected and measured.
生化和生理效应
Studies have shown that {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid can selectively bind to a variety of proteins and enzymes, including proteases, kinases, and phosphatases. This binding can lead to changes in their activity levels, which can have downstream effects on cellular processes such as signal transduction and protein synthesis.
实验室实验的优点和局限性
One advantage of using {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid as a fluorescent probe is its high selectivity for specific proteins and enzymes. This allows for precise measurements of their activity levels in complex biological systems. However, one limitation is that the compound can be toxic at high concentrations, which can affect the viability of cells and tissues.
未来方向
There are several future directions for research on {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid. One area of interest is the development of new derivatives with improved selectivity and sensitivity for specific proteins and enzymes. Another direction is the application of this compound in live-cell imaging and in vivo studies to better understand its biological functions and potential therapeutic applications. Additionally, there is potential for the use of {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid in the development of new diagnostic tools for diseases such as cancer and Alzheimer's.
合成方法
The synthesis of {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid involves the reaction between 4-nitrobenzoyl chloride and glycine ethyl ester in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to produce the final compound.
科学研究应用
{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid has been extensively studied for its potential as a fluorescent probe in biological and biomedical research. Its unique chemical structure allows it to selectively bind to specific proteins and enzymes, making it a valuable tool for studying their functions and interactions.
属性
CAS 编号 |
150013-03-9 |
|---|---|
产品名称 |
{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid |
分子式 |
C11H10N2O5 |
分子量 |
250.21 g/mol |
IUPAC 名称 |
2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H10N2O5/c14-10(12-7-11(15)16)6-3-8-1-4-9(5-2-8)13(17)18/h1-6H,7H2,(H,12,14)(H,15,16)/b6-3+ |
InChI 键 |
RDUYZCLCAUKCDC-ZZXKWVIFSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCC(=O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=CC(=O)NCC(=O)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)NCC(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



